2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6): Signals at $$ \delta 7.45–7.25 \, \text{ppm} $$ (multiplet, 6H, aromatic H), $$ \delta 6.95 \, \text{ppm} $$ (singlet, 1H, phenolic OH), and $$ \delta 6.85–6.65 \, \text{ppm} $$ (multiplet, 4H, remaining aromatic H).
- $$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-d6): Peaks at $$ \delta 159.2 \, \text{ppm} $$ (C-O ether), $$ \delta 150.1–125.4 \, \text{ppm} $$ (aromatic carbons), and $$ \delta 116.7 \, \text{ppm} $$ (C-Cl).
Infrared (IR) Spectroscopy
Key absorptions include $$ 3450 \, \text{cm}^{-1} $$ (O-H stretch), $$ 1245 \, \text{cm}^{-1} $$ (C-O-C asymmetric stretch), and $$ 750–550 \, \text{cm}^{-1} $$ (C-Cl vibrations). The absence of carbonyl stretches confirms the absence of oxidation byproducts.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at $$ m/z = 383.6 \, [\text{M+H}]^+ $$, consistent with the molecular formula. Fragmentation patterns reveal successive loss of chlorine atoms ($$ \Delta m/z = 35 $$) and phenolic moieties ($$ \Delta m/z = 94 $$). A prominent fragment at $$ m/z = 249.1 $$ corresponds to $$ \text{C}{12}\text{H}{7}\text{Cl}{2}\text{O}{2} $$, formed via cleavage of the ether linkage.
Computational Chemistry Approaches for Electronic Structure Prediction
DFT calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of $$ 4.2 \, \text{eV} $$, indicating moderate reactivity. The HOMO is localized on the chlorinated phenol ring, while the LUMO resides on the ether-linked aromatic system. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the oxygen lone pairs and $$ \sigma^* $$-orbitals of adjacent C-Cl bonds, stabilizing the molecule by $$ \sim 15 \, \text{kJ/mol} $$. Molecular electrostatic potential maps show negative charge accumulation near oxygen atoms ($$ -0.35 \, \text{e} $$) and positive charge at chlorine sites ($$ +0.18 \, \text{e} $$).
Properties
CAS No. |
835602-04-5 |
|---|---|
Molecular Formula |
C18H11Cl3O3 |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H11Cl3O3/c19-11-5-7-15(13(21)9-11)23-17-8-6-12(20)10-18(17)24-16-4-2-1-3-14(16)22/h1-10,22H |
InChI Key |
DVDJPDHUBXZZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Method 1.1: Direct Etherification
Starting Materials :
- 2,4-Dichlorophenol (electron-deficient aromatic ring)
- 5-Chloro-2-methoxyphenol (nucleophile precursor)
Reaction Conditions :
- Catalyst : Aluminum chloride (AlCl₃) or potassium carbonate (K₂CO₃)
- Solvent : Anhydrous ether or DMF
- Temperature : 75–85°C (reflux)
- Time : 1–2 hours
Mechanism :
Yield and Purity :
Demethylation of Methoxy-Protected Intermediates
Demethylation is critical for introducing hydroxyl groups, enabling further etherification.
Method 2.1: AlCl₃-Mediated Demethylation
- Intermediate : 5-Chloro-2-methoxyphenol derivatives.
Procedure :
Key Data :
Substrate Product Yield Purity 4-Chloro-2-methoxyphenol 5-Chloro-2-phenoxyphenol 97% 97% 4-Chloro-1-(4-chlorophenoxy)-2-methoxybenzene 5-Chloro-2-(4-chlorophenoxy)phenol 70–80% ≥99%
Copper-Catalyzed Coupling Reactions
Copper-mediated C–O bond formation offers versatility for constructing complex aryl ethers.
Method 3.1: Ullmann-Type Coupling
Reagents :
- Phenol derivatives (e.g., 5-chloro-2-hydroxyphenol)
- Aromatic halides (e.g., 2,4-dichlorobromobenzene)
- Catalyst: CuI or CuCl₂ with ligands (e.g., 1,10-phenanthroline).
Conditions :
- Solvent : DMSO or toluene
- Temperature : 100–120°C
- Time : 12–24 hours
Example Synthesis :
Yield Considerations :
Chlorination and Functional Group Interconversion
Chlorination enhances electron deficiency, facilitating subsequent etherification.
Method 4.1: Chlorination of Phenolic Precursors
Reagents :
- Chlorine gas (Cl₂) or chlorinating agents (e.g., HCl + oxidant).
- Catalyst: FeCl₃ or SOCl₂.
Procedure :
Industrial-Scale Application :
Alternative Routes: Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions, reducing time and energy costs.
Method 5.1: Microwave-Facilitated Etherification
Conditions :
- Solvent : DMF or ionic liquids.
- Temperature : 150–200°C (irradiation time: 5–10 minutes).
Advantages :
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Yield | Purity | Scalability |
|---|---|---|---|---|
| NAS (AlCl₃) | AlCl₃, ether | 70–82% | ≥99% | Moderate |
| Demethylation (AlCl₃) | AlCl₃, HCl | 70–97% | 97–99% | High |
| Ullmann Coupling | CuI, DMSO | 40–60% | 90–95% | Low |
| Microwave-Assisted | DMF, microwave | 80–85% | ≥95% | High |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify its chemical structure, leading to different derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol is . Its structural complexity allows for various interactions with biological systems, making it a subject of interest in both agricultural and pharmaceutical research.
Agricultural Applications
Herbicidal Activity:
Chlorophenoxy compounds are widely used as herbicides due to their ability to mimic natural plant hormones (auxins), leading to uncontrolled growth in target plants. The specific compound has been investigated for its effectiveness against a variety of weeds, particularly in cereal crops.
Case Study:
A study conducted on the efficacy of chlorophenoxy herbicides demonstrated significant weed control in wheat fields, with reductions in weed biomass by up to 90% when applied at recommended rates . This highlights the compound's role in enhancing crop yields and managing agricultural pests effectively.
Antimicrobial Properties
Antibacterial Activity:
Research has indicated that chlorophenoxy derivatives exhibit substantial antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Experimental Findings:
In vitro studies using disc diffusion methods revealed that the compound inhibited bacterial growth significantly compared to control groups. The average inhibition zone measured around 15 mm against Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial agents.
Environmental Impact Studies
Ecotoxicology:
Given the widespread use of chlorophenoxy herbicides, studies have been conducted to assess their environmental impact. Research indicates that these compounds can affect non-target organisms, leading to biodiversity loss in aquatic ecosystems.
Findings:
A comprehensive review highlighted the potential risks associated with runoff from agricultural fields treated with chlorophenoxy herbicides. It was noted that exposure could lead to adverse effects on aquatic life, including fish and amphibians . Continuous monitoring and assessment are recommended to mitigate these risks.
Health Risks and Safety Assessments
Toxicological Studies:
The health implications of exposure to chlorophenoxy compounds have been a topic of extensive research. Epidemiological studies have suggested associations between exposure and certain health risks, including cancers such as non-Hodgkin lymphoma.
Case Study:
A cohort study involving agricultural workers exposed to chlorophenoxy herbicides indicated a statistically significant increase in the incidence of soft-tissue sarcomas among those with prolonged exposure . These findings necessitate further investigation into safe handling practices and regulatory measures.
Industrial Applications
Chemical Intermediate:
In addition to its agricultural uses, this compound serves as an intermediate in the synthesis of other chemical compounds. Its unique properties allow it to be utilized in the production of various industrial chemicals and formulations.
| Application Area | Details |
|---|---|
| Herbicides | Effective against a range of weeds; enhances crop yield |
| Antibacterial Agents | Significant activity against Gram-positive and Gram-negative bacteria |
| Ecotoxicology | Potential environmental impacts on non-target species |
| Health Risk Studies | Associations with certain types of cancer among exposed populations |
| Chemical Synthesis | Used as an intermediate in producing other chemicals |
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid synthesis in bacteria. This inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular targets include various bacterial enzymes and pathways involved in cell wall synthesis and energy production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Derivatives: Tetraclosans and Pentaclosans
Photodegradation of TCS generates chlorinated derivatives, including:
- Tetraclosans: 5-chloro-2-(2,4,5-trichlorophenoxy)phenol (tetraclosan 1), 5,6-dichloro-2-(2,4-dichlorophenoxy)phenol (tetraclosan 2), and 4,5-dichloro-2-(2,4-dichlorophenoxy)phenol (tetraclosan 3).
- Pentaclosans: 4,5-dichloro-2-(2,4,5-trichlorophenoxy)phenol (pentaclosan 1) and 4,5,6-trichloro-2-(2,4-dichlorophenoxy)phenol (pentaclosan 2) .
Key Differences :
- Increased chlorine content in tetraclosans and pentaclosans enhances hydrophobicity and resistance to biodegradation compared to TCS .
- These derivatives are linked to the formation of dioxins (e.g., 2,8-DCDD) under environmental conditions, raising toxicity concerns .
Coumarin-Linked Derivatives
Synthetic derivatives of TCS with coumarin moieties, such as compounds 19 , 25 , 26 , and 27 , exhibit antiparasitic activity against Toxoplasma gondii :
Key Differences :
3,3',4',5-Tetrachlorosalicylanilide (TCSA)
TCSA shares antimicrobial properties with TCS but differs structurally:
- Structure : An anilide group replaces TCS’s diphenyl ether, with four chlorine atoms .

- Activity : TCSA targets bacterial membranes, while TCS inhibits fatty acid synthesis .
- Environmental Impact : TCSA’s anilide group may reduce dioxin formation risk compared to TCS .
Chlorophene (4-Chloro-2-(Phenylmethyl)phenol)
Chlorophene, another phenolic antimicrobial agent, reacts similarly to TCS with manganese oxides (MnO₂):
- Reactivity : Chlorophene’s benzyl group reduces steric hindrance, leading to faster oxidation rates than TCS .
4,5,6-Trichloro-2-(2,4-dichlorophenoxy)phenol
A highly chlorinated TCS derivative studied for its effects on liver enzymes:
- Toxicity: Induces stronger UDP-glucuronosyltransferase activity in rats than TCS, suggesting greater metabolic disruption .
Biological Activity
2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol, commonly known as Triclosan (CAS Number: 3380-34-5), is a chlorinated aromatic compound widely recognized for its antibacterial and antifungal properties. This compound is utilized in various consumer products, including personal care items and medical applications. Its biological activity has been the subject of extensive research, focusing on its mechanisms of action, efficacy against pathogens, and environmental impact.
- Molecular Formula : C₁₂H₇Cl₃O₂
- Molar Mass : 289.55 g/mol
- Melting Point : 55 - 60 °C
- Solubility : 0.01 g/L in water; soluble in organic solvents like ethanol and diethyl ether.
Triclosan primarily exhibits its antibacterial effects by inhibiting fatty acid synthesis in bacteria. It targets the enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for bacterial membrane synthesis. The binding of Triclosan to ENR forms a stable complex that prevents the enzyme from participating in fatty acid synthesis, thereby inhibiting bacterial growth .
Antimicrobial Efficacy
Triclosan has demonstrated significant antimicrobial activity against a variety of pathogens:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Studies indicate a minimum inhibitory concentration (MIC) ranging from 0.1 to 10 µg/mL depending on the bacterial strain .
- Fungi : Exhibits antifungal properties as well, particularly against Candida albicans with MIC values around 1 to 5 µg/mL .
Case Studies
- Healthcare Applications : In surgical settings, Triclosan has been used in scrubs and hand washes to reduce the risk of infections caused by MRSA. A study noted a significant reduction in MRSA infections among patients using Triclosan-based products .
- Dental Health : A clinical trial demonstrated that toothpaste containing Triclosan significantly reduced gingivitis and plaque compared to fluoride-only toothpaste, although the clinical significance of these findings was debated .
Toxicological Profile
Triclosan's safety profile has raised concerns due to its potential environmental impact and human health risks:
- Toxicity Levels : The oral LD50 for rats is approximately 3700 mg/kg, while the dermal LD50 for rabbits is about 9300 mg/kg .
- Environmental Concerns : Triclosan has been detected in wastewater treatment systems and aquatic environments, raising alarms about bioaccumulation and ecological toxicity. Its persistence in anaerobic conditions contributes to its long-term environmental impact .
Summary Table of Biological Activity
| Activity Type | Pathogen Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.5 - 2 | Effective in reducing MRSA infections |
| Antibacterial | Escherichia coli | 1 - 10 | Broad-spectrum efficacy |
| Antifungal | Candida albicans | 1 - 5 | Significant antifungal activity |
| Dental Health | Gingivitis | N/A | Reduces plaque and gingivitis |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via Ullmann coupling or nucleophilic aromatic substitution. For example, reacting 2,4-dichlorophenol with 5-chloro-2-bromophenol under alkaline conditions (pH 10–12) with a copper catalyst at 120–150°C yields the product. Purification involves column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol. Reaction temperature and stoichiometric ratios of reactants critically affect yield (≥85% under optimized conditions) .
Q. How can researchers validate the structural identity and purity of this compound using spectroscopic techniques?
- Methodological Answer : Use 1H/13C NMR to confirm aromatic proton environments (e.g., phenolic -OH at δ 9.8 ppm, coupling patterns for dichlorophenoxy groups) and FT-IR for hydroxyl (3300–3500 cm⁻¹) and ether (1240 cm⁻¹) stretches. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) and detects impurities like 2,4-dichlorophenol .
Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to experimental design?
- Methodological Answer : The compound is lipophilic (logP = 4.76), with low water solubility (10–12 mg/L at 25°C). For aqueous experiments, use cosolvents like DMSO (≤1% v/v) to enhance solubility. Stability testing under UV light or varying pH (4–9) reveals photodegradation and alkaline hydrolysis risks .
Advanced Research Questions
Q. How does this compound interact with free chlorine in water, and what are the implications for environmental toxicity?
- Methodological Answer : Reaction with free chlorine (HOCl) follows second-order kinetics (rate constant ), producing chlorinated byproducts like 2,4-dichlorophenol and chloroform. Use GC-ECD or HPLC-MS to quantify intermediates. Environmental studies should model chlorine exposure (e.g., wastewater treatment plants) to assess persistence and toxicity .
Q. What mechanisms underlie the compound’s antimicrobial resistance induction in Gram-positive bacteria?
- Methodological Answer : At sublethal doses, it upregulates efflux pumps (e.g., AcrAB-TolC in E. coli) and modifies membrane permeability. Use RNA-seq to identify resistance genes and MIC assays with/without efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide). Cross-resistance to antibiotics like erythromycin is documented .
Q. How do manganese oxides in soil mediate the oxidative transformation of this compound, and what are the dominant reaction pathways?
- Methodological Answer : δ-MnO₂ oxidizes the phenolic moiety via single-electron transfer, forming coupling products (e.g., dimerized quinones) and ether cleavage byproducts (e.g., 2,4-dichlorophenol). Use LC-QTOF-MS for product identification and batch reactors (pH 5–7, 25°C) to study kinetics. Competitive inhibition by Mn(II) ions reduces reaction efficiency .
Q. What experimental strategies resolve contradictions in reported degradation half-lives across different environmental matrices?
- Methodological Answer : Half-lives vary due to matrix effects (e.g., organic matter, pH). Conduct controlled microcosm studies with standardized conditions (e.g., OECD 308 guidelines). Use isotopically labeled compound (-triclosan) to track degradation pathways via HRMS and differentiate biotic/abiotic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

